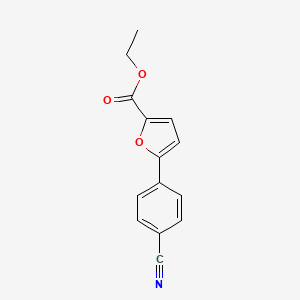

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with an ethyl ester group at the 2-position and a 4-cyanophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with 1,1’-carbonyldiimidazole in tetrahydrofuran at 40°C for 1 hour, followed by the addition of ethanol and further reaction at 20°C for 18 hours . This method yields the desired compound with a good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring proper mixing and temperature control, and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form dicarbonyl compounds.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Substitution: Alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Dicarbonyl compounds.

Reduction: Amines.

Substitution: Amides or alcohols, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanophenyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

5-(4-cyanophenyl)furan-2-carboxylic acid: The carboxylic acid analog of the compound.

Ethyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with an amino group instead of a nitrile group.

Biological Activity

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting the compound's relevance in therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring, a cyanophenyl substituent, and an ethyl ester functional group. The molecular formula is C12H11NO3. The unique structural characteristics of this compound are believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with ethanol, often facilitated by an acid catalyst. The reaction conditions generally require refluxing in an organic solvent like dichloromethane or toluene. This method allows for the efficient production of the compound while maintaining high purity levels.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potency. The proposed mechanism involves induction of apoptosis and disruption of cell cycle progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the furan ring and the cyanophenyl substituent are crucial for the biological activity of this compound. Modifications to these groups can significantly alter the compound's efficacy.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, cyanophenyl group | Antimicrobial, anticancer |

| Mthis compound | Methyl instead of ethyl | Reduced potency |

| Allyl 5-(4-cyanophenyl)furan-2-carboxylate | Allyl group enhances reactivity | Increased antimicrobial activity |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting potential for further development as an anticancer agent.

- Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones greater than 15 mm at concentrations above 50 µg/mL, confirming its antimicrobial potential.

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

ethyl 5-(4-cyanophenyl)furan-2-carboxylate |

InChI |

InChI=1S/C14H11NO3/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3 |

InChI Key |

MJEIEKUEKCZSLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.